(DHQD)₂PYR is a privileged bis-cinchona alkaloid derivative widely used as an organocatalyst in asymmetric synthesis [1]. Its key properties are summarized in the table below.
| Property | Value / Description |
|---|---|
| CAS Number | 149725-81-5 [2] [1] |
| Molecular Formula | C₅₆H₆₀N₆O₄ [2] [1] |
| Molecular Weight | 881.11 g/mol [2] [1] |
| IUPAC Name | 4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline [1] |
| Appearance | White to off-white solid [2] |
| Melting Point | 247-250 °C (lit.) [2] |
| Specific Rotation | [α]²⁰/D +390° (c = 1.2 in methanol) [2] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C [2] |
(DHQD)₂PYR is highly effective in various asymmetric reactions, often providing products with high enantiomeric excess.
This reaction provides chiral naphthalenones with a chlorine-containing all-substituted stereocenter [3].
The following diagram illustrates the logical relationship and workflow for this reaction:
Workflow for the asymmetric chlorinative dearomatization reaction catalyzed by (DHQD)₂PHAL.
(DHQD)₂PYR catalyzes a tandem reaction to synthesize α-(benzylamino)cyclobutanones from racemic α-hydroxycyclobutanones and benzylamines [1].
(DHQD)₂PYR is an effective catalyst for asymmetric fluorination and chlorination/semi-pinacol rearrangement reactions [1].
(DHQD)₂PYR is a versatile organocatalyst that enables a range of enantioselective transformations. Its effectiveness is demonstrated in dearomatization, nucleophilic amination, and semi-pinacol rearrangements, often providing high yield and stereocontrol. For synthetic chemists, selecting the specific (DHQ)/ (DHQD) pair and fine-tuning reaction conditions like solvent and temperature are critical for optimal results.
The Sharpless Asymmetric Dihydroxylation is a cornerstone reaction for the enantioselective synthesis of chiral 1,2-diols from prochiral alkenes. (DHQD)₂PYR is a key component of the catalytic system that dictates the stereochemical outcome of the reaction [1] [2].
The reaction proceeds through a catalytic cycle where the chiral ligand directs the approach of the alkene to the osmium tetroxide (OsO₄) catalyst. The mechanism can be summarized in the following steps, with the diagram below illustrating the catalytic cycle.
The catalytic cycle of Sharpless Asymmetric Dihydroxylation. The chiral ligand (DHQD)₂PYR controls the face of the alkene that attacks OsO₄, determining the stereochemistry of the diol product. A competing off-cycle path (right) can lead to reduced enantioselectivity.
The Sharpless AD system uses different dimeric cinchona alkaloid ligands to achieve high enantioselectivity across a broad range of alkene substrates. The choice of ligand is critical and depends on the substrate structure [1].
| Ligand | Spacer Core | Recommended Application / Optimal Substrate |
|---|---|---|
| (DHQD)₂PYR | Pyrimidine | Monosubstituted aliphatic terminal olefins; trans-disubstituted olefins in medium/large rings [1] [3] |
| (DHQD)₂PHAL | Phthalazine | Aryl-substituted olefins (e.g., styrenes) [1] [2] |
| (DHQD)₂AQN | Anthraquinone | Allylically substituted terminal olefins; branched aliphatic olefins [1] |
| (DHQD)₂DPP | Diphenylpyrazinopyridazine | Aryl-substituted olefins [1] |
The following is a generalized procedure for conducting an asymmetric dihydroxylation reaction, based on the standard Sharpless AD conditions [1] [2] [4].
Materials:
Procedure:
(DHQD)₂PYR is a highly effective second-generation chiral ligand that has significantly advanced the field of asymmetric synthesis.
(DHQD)₂PYR is a bis-cinchona alkaloid ligand. Its molecular structure features two dihydroquinidine units linked by a pyrimidine bridge, creating a well-defined chiral environment that is essential for steering the reaction's stereochemical outcome [1].
| Property | Description |
|---|---|
| Chemical Role | Chiral ligand for Sharpless Asymmetric Dihydroxylation [2] [3] |
| Full Name | Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether [1] |
| Molecular Formula | C₅₆H₆₀N₆O₄ [1] |
| CAS Number | 149725-81-5 [1] |
| Molecular Weight | 881.11 g/mol [1] |
| Physical Form | Solid [4] |
| Melting Point | 247-250 °C [1] [4] |
| Specific Rotation | [α]²⁰/D -390°, c = 1.2 in methanol [4] |
The Sharpless Asymmetric Dihydroxylation reaction converts alkenes into enantiomerically enriched vicinal diols. Osmium tetroxide (OsO₄) is the primary catalyst that adds across the carbon-carbon double bond, but it is not inherently selective [2] [3].
The critical role of (DHQD)₂PYR is to form a chiral complex with OsO₄ in situ. This complex creates a stereoselective "pocket" that dictates the approach of the alkene substrate, ensuring that the two hydroxyl groups are delivered from one specific face of the double bond to produce a single enantiomer of the diol product [2].
Simplified workflow of the Sharpless Asymmetric Dihydroxylation reaction.
The stereochemical outcome of the dihydroxylation is predictable based on the ligand used and the substitution pattern on the alkene [2]:
For a standard Sharpless AD procedure, the reaction is often set up using a pre-mixed formulation known as "AD-mix" for convenience [2] [3]. AD-mix-β contains (DHQD)₂PHAL, a closely related ligand from the same family as (DHQD)₂PYR.
Typical Reaction Setup:
Safety and Practical Improvements:
(DHQD)₂PYR and related cinchona alkaloid ligands are versatile catalysts beyond the classic dihydroxylation [6] [1]. The following table summarizes some key applications:
| Application | Reaction Type | Key Outcome | Reference |
|---|---|---|---|
| Synthesis of anticancer drug intermediate | Sharpless Dihydroxylation | Enabled 1 mol-scale synthesis of camptothecin intermediate | [5] |
| Organocatalytic asymmetric fluorination | Fluorination/Semi-pinacol Rearrangement | Produced chiral α-oxaquaternary β-fluoro-ketones | [1] |
| Organocatalytic asymmetric chlorination | Chlorination/Semi-pinacol Rearrangement | Produced chiral α-oxaquaternary β-chloro-ketones | [1] |
| Michael addition to quinones | Organocatalytic Michael Addition | Synthesized enantioenriched 3,3-diaryloxindoles | [6] |
(DHQD)2PYR is synthesized from dihydroquinidine (DHQD), with its dimeric structure connected by a 2,5-diphenylpyrimidine bridge [1] [2] [3]. The catalyst's effectiveness stems from a dual activation mechanism where its tertiary amine deprotonates the pronucleophile to generate a chiral cation, while the rigid scaffold creates a defined chiral pocket to orient the reaction partners [4] [5].
Figure 1: The this compound dual activation mechanism creates a chiral ion pair for stereocontrolled addition.
This compound is a versatile catalyst for multiple reaction classes. The following table summarizes its performance in key transformations:
| Reaction Type | Example Substrates | Typical Yield (%) | Typical ee (%) | Key Experimental Conditions | Citation |
|---|---|---|---|---|---|
| Michael Addition | 3-Prochiral oxindoles to 1,4-naphthoquinones | 45 - 97% | Up to 83% | 20 mol% catalyst, EtOAc, 0 °C, 5-9 days [4] | [4] |
| Allylic C-C Bond Formation | Alkylidene malononitriles to nitroalkenes | 82 - 99% | Up to 98% | 10 mol% catalyst, acetone or EtOAc, -40 °C [5] | [5] |
| Semi-Pinacol Rearrangement | Fluorination/Semi-pinacol | 29 - 73% | 36 - 90% | 10-20 mol% catalyst, NSFI, 10 °C [1] | [1] |
| α-Amination | α-Hydroxycyclobutanones with benzylamines | Up to 94% | Up to 87:13 e.r. | Catalyst in 1,4-dioxane, room temperature [1] | [1] |
Application Highlights:
This procedure describes the reaction between 3-phenyloxindole and 1,4-naphthoquinone.
This procedure is for the reaction between an alkylidene malononitrile and trans-β-nitrostyrene.
The table below summarizes the key identifiers and physical properties of (DHQD)₂PYR.
| Property | Description |
|---|---|
| CAS Number | 149725-81-5 [1] [2] [3] |
| Molecular Formula | C₅₆H₆₀N₆O₄ [1] [2] [3] |
| Molecular Weight | 881.11 g/mol [2] [3] |
| Melting Point | 247 - 250 °C [1] [2] [3] |
| Specific Rotation | [α]²⁰/D -390°, c = 1.2 in methanol [1] [3] |
| Quality | 97% [1] |
| Synonyms | Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether [1] [2] |
(DHQD)₂PYR is an organocatalyst that primarily relies on non-covalent interactions to activate substrates and provide a chiral environment for reactions [4].
The following diagram illustrates the general dual-activation mechanism.
(DHQD)₂PYR catalyzes various enantioselective transformations for synthesizing complex, chiral structures. The table below outlines key documented reactions.
| Reaction Type | Substrates | Key Product | Reported Yield | Reported Enantioselectivity |
|---|---|---|---|---|
| Tamura Cycloaddition [5] | Homophthalic anhydrides & 2-arylidene-1,3-diones | Spiro-1,3-indanedione derivatives | 68 - 98% | up to 95% ee |
| Fluorination/Semi-Pinacol Rearrangement [2] | Allylic alcohols | α-Oxaquaternary β-fluoro-ketones | 29 - 73% | 36 - 90% ee |
| Chlorination/Semi-Pinacol Rearrangement [2] | Allylic alcohols | α-Oxaquaternary β-chloro-ketones | 40 - 76% | 74 - 99% ee |
| Mannich/Cyclization [4] | 3-isothiocyanate oxindoles & imines | Spiro[imidazolidine-2-thione-4,3'-oxindole] | up to 95% | up to 97% ee |
| Michael/Cyclization Cascade [4] | Isatylidene malononitriles & β,γ-unsaturated amides | Spirooxindoles | 87 - 95% | 77 - 96% ee |
For a practical understanding, here is a summarized experimental protocol for a Tamura cycloaddition, adapted from the literature [5]:
(DHQD)₂PYR is a versatile tool for asymmetric synthesis. Its ability to be used in a wide range of reaction types and its commercial availability make it a valuable catalyst for research and development, particularly in the synthesis of biologically active molecules [1] [4] [5].
| Property | Specification |
|---|---|
| CAS Number | 149725-81-5 [1] [2] |
| Molecular Formula | C₅₆H₆₀N₆O₄ [1] [2] |
| Molecular Weight | 881.11 g/mol [1] [2] |
| Quality | 97% [1] |
| Optical Rotation | [α]²⁰/D −390° (c = 1.2 in methanol) [1] |
| Melting Point | 247-250 °C [1] [2] |
| IUPAC Name | 4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline [2] |
(DHQD)₂PYR belongs to the cinchona alkaloid family. Its enantioselective power comes from a well-defined three-dimensional structure that creates a chiral pocket to control the approach and orientation of reacting molecules.
The diagram below illustrates the general catalytic cycle for a reaction like the asymmetric allylation.
(DHQD)₂PYR is a versatile catalyst for constructing complex chiral molecules, as shown in these examples from recent literature.
Spirooxindoles are privileged structures in drug discovery. An efficient synthesis uses (DHQD)₂PYR to catalyze a reaction between pyrazolones and isatylidene malononitriles [4].
Typical Experimental Protocol:
This reaction constructs challenging chiral quaternary carbon centers. (DHQD)₂PYR catalyzes a fluorination/semi-pinacol rearrangement cascade [2].
Stereochemical Control: The choice between (DHQD)₂PYR and (DHQ)₂PYR allows access to either enantiomer of the product. (DHQD)₂PYR produces products with (αS, βS) stereochemistry [2].
While the Sharpless AD most famously uses (DHQ)₂PHAL and (DHQD)₂PHAL ligands, (DHQD)₂PYR can also be employed. Its performance is highly substrate-dependent [5].
The table below compares ligand performance in the asymmetric dihydroxylation of a specific alkene (16) during the synthesis of Fridamycin E [5].
| Ligand | Yield | Enantiomeric Excess (ee) | Product Configuration |
|---|---|---|---|
| (DHQD)₂PYR | 96% | 30% [5] | R [5] |
| (DHQD)₂PHAL | 98% | 70% [5] | S [5] |
| (DHQD)₂DPP | 98% | 90% [5] | S [5] |
This data highlights that (DHQD)₂PYR is not a universal ligand for asymmetric dihydroxylation. Screening different ligands is often necessary to achieve high enantioselectivity [5].
(DHQD)₂PYR is a powerful tool for installing chirality. Its success relies on creating a highly defined chiral space that guides the reaction along a single stereochemical pathway.
The four major cinchona alkaloids share a common quinoline-annulated bicyclic core structure but differ in stereochemistry and substituents, leading to distinct catalytic profiles [1] [2]. These pseudoenantiomeric pairs provide access to both enantiomers of chiral products.
Table 1: Characteristics of Major Cinchona Alkaloids [1] [2]
| Alkaloid | Core Structure | Stereochemistry (C8, C9) | R Group | Key Applications |
|---|---|---|---|---|
| Quinine | Dihydroquinoline + Quinuclidine | ( R, S ) | -OCH(_3) | Asymmetric oxidation; phase-transfer catalysis (PTC) |
| Quinidine | Dihydroquinoline + Quinuclidine | ( S, R ) | -OCH(_3) | Pseudoenantiomer to quinine |
| Cinchonidine | Dihydroquinoline + Quinuclidine | ( R, S ) | -H | Asymmetric hydrogenation |
| Cinchonine | Dihydroquinoline + Quinuclidine | ( S, R ) | -H | Pseudoenantiomer to cinchonidine |
Cinchona alkaloids and their synthetic derivatives catalyze an array of synthetically important reactions, providing access to chiral intermediates common in pharmaceutical development [1] [3].
A premier application is the alkylation of glycine imine Schiff bases to produce natural and non-natural α-amino acids, crucial building blocks in drug design [4].
Protocol: Typical Alkylation of a Glycine Imine [4]
This method consistently yields products with 97-99% enantiomeric excess (e.e.) [4].
Heterogenizing catalysts allows for easy recovery and reuse. This protocol outlines immobilization of a cinchona derivative on silica gel using Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) [5].
Diagram 1: Immobilization of a cinchona alkaloid onto a solid support via click chemistry. [5]
Detailed Protocol [5]:
Preparation of Azido Silica Gel:
Click Immobilization:
Work-up and Purification:
Understanding the natural biosynthesis of cinchona alkaloids highlights their structural complexity. They belong to the terpene-indole alkaloid family [1].
Diagram 2: Simplified biosynthetic pathway of major cinchona alkaloids. [1]
Cinchona alkaloids remain a cornerstone of asymmetric synthesis due to their structural complexity, commercial availability, and proven efficacy across a vast range of catalytic transformations. Ongoing research into novel derivatives and immobilization techniques, such as the click chemistry approach, continues to expand their utility, making them invaluable for advanced research and industrial applications, including drug development [1] [5] [2].
The Sharpless Asymmetric Dihydroxylation (AD) is a catalytic enantioselective reaction that converts prochiral alkenes into optically active vicinal diols using osmium tetroxide and a chiral ligand [1] [2]. The choice of chiral ligand dictates the facial selectivity of the addition, allowing for the predictable synthesis of a specific diol enantiomer [3].
The ligand (DHQD)₂PYR (full name: hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether) is a dimeric cinchona alkaloid derivative [4]. In the standard AD reagent kits, it is the analogous ligand (DHQD)₂PHAL that is found in AD-mix-β, which delivers the diol product from the top face (β-face) of the double bond [1] [3] [2]. (DHQD)₂PYR serves a similar function and can be used as a sophisticated alternative ligand to fine-tune the reaction for specific substrates [4].
The generally accepted mechanism proceeds via a concerted [3+2] cycloaddition of a chiral OsO₄-ligand complex with the alkene, forming an osmate ester intermediate. Hydrolysis of this ester releases the desired vicinal diol and regenerates the catalyst [1] [5] [6]. The catalytic cycle for this process is illustrated below.
Here is a detailed, step-by-step protocol for performing a Sharpless Asymmetric Dihydroxylation reaction. This can be adapted for use with (DHQD)₂PYR or the standard AD-mix reagents.
Materials and Reagents Setup
Step-by-Step Procedure
The (DHQD)₂PYR ligand and the broader Sharpless AD reaction have been pivotal in the synthesis of complex molecules.
| Application Context | Substrate Type | Key Outcome | Citation |
|---|---|---|---|
| Total Synthesis of Okadaic Acid | Polyketide fragment | Used as a chiral catalyst for a key dihydroxylation step. | [4] |
| Synthesis of CDE Ring of Pectenotoxin-4 | 1,1-disubstituted homoallylic alcohol | (DHQD)₂PHAL ensured correct facial selectivity for a subsequent bicyclic ketal formation. | [8] |
| Large-Scale Synthesis of Camptothecin Intermediate | Aromatic alkene | Polymer-supported Os catalyst with chiral ligand enabled a safe, mol-scale synthesis of an anticancer drug intermediate. | [9] |
Safety Considerations
Troubleshooting Common Issues
(DHQD)₂PYR is a privileged bis-cinchona alkaloid ligand widely used in asymmetric catalysis to induce high enantioselectivity. Its structure features two dihydroquinidine units linked by a pyrimidine bridge, creating a well-defined chiral environment for catalytic reactions [1] [2].
Table 1: Fundamental Properties of (DHQD)₂PYR
| Property | Value |
|---|---|
| CAS Number | 149725-81-5 [1] [2] |
| Molecular Formula | C₅₆H₆₀N₆O₄ [2] [3] |
| Molecular Weight | 881.11 g/mol [2] [3] |
| Melting Point | 247-250 °C (lit.) [1] [2] |
| Specific Optical Rotation | [α]²⁰/D -390°, c = 1.2 in methanol [1] |
| Appearance | White to off-white solid [2] |
| Hazard Statements | H315-H319-H335 (Causes skin, eye irritation, and respiratory irritation) [2] |
(DHQD)₂PYR serves as a chiral ligand for palladium, enabling the direct conversion of unactivated terminal olefins into enantioenriched allylic amines. This method is valuable for incorporating nitrogen atoms into simple hydrocarbon chains with high enantiomeric excess [4].
Table 2: Optimized Reaction Conditions for Allylic Amination [4]
| Parameter | Specification |
|---|---|
| Catalytic System | 10 mol% Pd(TFA)₂, 12 mol% (DHQD)₂PYR |
| Nitrogen Source | Benzenesulfonyl sulfurdiimide |
| Solvent | Anhydrous Methanol |
| Reaction Temperature | -15 °C |
| Key Intermediate | Stable zwitterionic ene adduct (formed at 4 °C) |
| Typical Yield | Up to 89% (isolated, two steps) |
| Typical Enantiomeric Excess (ee) | Up to 98% |
The following diagram illustrates the general workflow and mechanism of this reaction.
This catalytic system exhibits a broad substrate scope, successfully aminating various olefins with high enantioselectivity [4].
Table 3: Selected Substrate Scope for Allylic Amination [4]
| Olefin Substrate | Product Allylic Sulfonamide | Isolated Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 1-Octene | Linear chain | 89 | 97 |
| 1-Dodecene | Longer linear chain | 88 | 98 |
| Branched olefin | Hindered branched hydrocarbon | 93 | 98 |
| Olefin with phthalimide group | With protected nitrogen | 82 | 94 |
| Olefin with nitrile group | With electrophilic nitrile | 91 | 92 |
| Olefin with alkyl chloride | With primary alkyl chloride | 85 | 97 |
Beyond metal catalysis, (DHQD)₂PYR can also function directly as an organocatalyst for the allylic amination of activated alkylidenes (like alkylidene cyanoacetates) with dialkyl azodicarboxylates [1] [5]. This approach leverages the catalyst's inherent basicity and chiral pocket to deprotonate the substrate and direct the attack of the electrophilic nitrogen source.
This protocol describes the synthesis of an allylic sulfonamide from 1-octene.
Reagents:
Procedure:
While this specific protocol focuses on a C-C bond formation, it highlights critical reaction parameters that are directly applicable to the organocatalytic allylic amination reaction [1].
Reagents:
Procedure:
(DHQD)₂PYR is a highly effective chiral ligand and organocatalyst for enantioselective allylic amination reactions. The provided protocols enable the synthesis of valuable chiral amine building blocks with high enantiopurity, which are crucial for the development of pharmaceuticals and other complex molecules. Adherence to the specified reaction conditions, particularly temperature and solvent, is critical for achieving optimal results.
(DHQD)₂PYR (Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether) is a dimeric cinchona alkaloid derivative that serves as a versatile organocatalyst in asymmetric synthesis. Its structure features two hydroquinidine units linked by a pyrimidine bridge, creating a chiral environment essential for inducing high enantioselectivity in various transformations. With the molecular formula C₅₆H₆₀N₆O₄ and molecular weight of 881.11 g/mol, this catalyst typically appears as a solid with a melting point of 247-250°C and specific optical rotation [α]²⁰/D −390° (c = 1.2 in methanol) [1] [2].
The catalyst operates primarily through bifunctional activation, where the tertiary amine can deprotonate acidic substrates while the quinoline ether oxygens and other basic sites coordinate with electrophiles. This simultaneous activation of both reaction partners enables precise stereocontrol in carbon-carbon and carbon-heteroatom bond formations, particularly in the synthesis of complex natural product scaffolds [3].
Background: This protocol enables the synthesis of chiral exocyclic quinolin-2(1H)-ones, which serve as key intermediates for axially chiral N-indolylquinolinones through subsequent stereospecific isomerization [4].
Detailed Procedure:
Critical Parameters:
Background: This protocol is essential for installing chiral diol motifs in natural product synthesis, using (DHQD)₂PYR in AD-mix-β for enantioselective dihydroxylation of alkenes [5].
Detailed Procedure:
Critical Parameters:
Background: This method provides access to enantioenriched 3,3-diaryloxindoles, privileged scaffolds in pharmaceutically active compounds, through organocatalytic Michael addition [3].
Detailed Procedure:
Critical Parameters:
Table 1: Substrate Scope for Exocyclic Quinolin-2(1H)-ones Synthesis
| Substrate | R₁ Group | R₂ Group | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1a | H | H | 92 | 96 |
| 1b | 5-F | H | 89 | 95 |
| 1c | 6-Cl | H | 85 | 94 |
| 1d | 7-Me | H | 91 | 96 |
| 1e | 4-OMe | H | 87 | 93 |
| 1v | Pyrrole-2-CN | H | 70 | 92 |
| 1w | H | 4-Cl-C₆H₄ | 75 | 90 |
| 1x | H | 3-Me-C₆H₄ | 82 | 88 |
| 1y | H | 2-OMe-C₆H₄ | 68 | 85 |
Table 2: Optimization of Stereospecific Positional Alkene Isomerization
| Entry | Base | Solvent | Time | Yield (%) | ee (%) | es (%) | Configuration |
|---|---|---|---|---|---|---|---|
| 1 | DBU | 1,4-Dioxane | 5 min | 95 | 91 | 91 | P |
| 2 | DBN | 1,4-Dioxane | 5 min | 94 | 92 | 92 | P |
| 3 | DBN | MeCN | 10 min | 89 | 90 | 90 | P |
| 4 | DABCO | MeOH | 30 min | 81 | 83 | 86 | M |
| 5 | DABCO | MeCN | 45 min | 75 | 80 | 82 | M |
| 6 | DABCO | DME | 60 min | 72 | 78 | 80 | M |
Diagram 1: Comprehensive Workflow for Natural Product Synthesis Using (DHQD)₂PYR
Catalyst Handling and Storage:
Common Issues and Solutions:
Scale-up Considerations:
(DHQD)₂PYR continues to be an indispensable tool in asymmetric synthesis for natural product construction. Its versatility across multiple reaction types—from stereospecific isomerizations to asymmetric dihydroxylations and Michael additions—makes it particularly valuable for accessing complex chiral architectures. The protocols outlined herein provide reproducible methods with demonstrated efficacy across diverse substrate classes, enabling efficient synthesis of biologically active natural products and their analogs. Future directions will likely focus on expanding the substrate scope, developing immobilized catalyst versions for facile recycling, and applying these methodologies to industrial-scale natural product synthesis.
Sharpless Asymmetric Dihydroxylation is a catalytic reaction that converts alkenes into enantiomerically enriched vicinal diols (1,2-diols) [1] [2]. The chirality is controlled by a chiral ligand, with (DHQD)₂PYR being a prominent example [3].
The reaction employs a catalytic system to minimize the use of toxic and expensive osmium tetroxide (OsO₄). Commercially available AD-mix reagents simplify the process [1] [2]. "AD-mix-β" contains the ligand (DHQD)₂PHAL, while the protocol for (DHQD)₂PYR uses a custom mixture [2] [4].
The mechanism begins with the formation of a chiral OsO₄-ligand complex. This complex undergoes a cycloaddition with the alkene, followed by hydrolysis, to release the chiral vicinal diol and regenerate the catalyst [1].
The diagram below illustrates this catalytic cycle and the crucial stereodetermining step.
This procedure is adapted from published syntheses of natural products like okadaic acid, for which (DHQD)₂PYR is cited as a suitable ligand [3].
Reagents and Materials
Equipment
Hazard and Safety Warning > Osmium tetroxide (OsO₄) is highly toxic, volatile, and can cause severe eye and respiratory damage. Always use within a properly functioning fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Where possible, use stable, crystalline Os(VI) precursors like K₂OsO₂(OH)₄, which generate OsO₄ in situ and pose a lower inhalation risk [1] [2].
Step-by-Step Procedure
The stereochemical outcome of the dihydroxylation is primarily controlled by the chiral ligand. The (DHQD)₂PYR ligand directs the approach of the osmium reagent, leading to dihydroxylation from one specific face of the alkene [5].
To predict the stereochemistry of the major product, the alkene substituents can be classified by size (Large, Medium, Small). The (DHQD)₂PYR ligand typically delivers the two new hydroxyl groups from the top face (β-face) when the large substituent is positioned as shown below [5].
The (DHQD)₂PYR-based AD reaction is a powerful tool for constructing key chiral diol intermediates in the total synthesis of complex natural products, often with high enantiomeric excess [2] [3].
| Natural Product | Role of (DHQD)₂PYR AD-mix | Key Outcome |
|---|---|---|
| Okadaic Acid [3] | Used in a key step to install chiral diol(s). | Synthesis of a marine toxin that is a potent protein phosphatase inhibitor. |
| (-)-Zephyranthine [2] [4] | Final step dihydroxylation using AD-mix-β (containing (DHQD)₂PHAL, a related ligand). | Achieved the lycorine-type alkaloid in 67% yield with 7.2:1 diastereoselectivity. |
| Epi-Muscarine [2] [4] | Used to create a tosyl-protected diol intermediate. | Enabled synthesis of a pharmacologically active acetylcholine inhibitor. |
(DHQD)₂PYR, or Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether, is a bis-cinchona alkaloid derivative widely employed as a chiral ligand in asymmetric catalysis. Its structure features a rigid pyrimidine spacer linking two dihydroquinidine units, creating a well-defined chiral environment that enables high enantioselectivity in various transformations, most notably the Sharpless Asymmetric Dihydroxylation (AD) of alkenes [1].
The following workflow illustrates a typical process for employing (DHQD)₂PYR in alkaloid synthesis:
(DHQD)₂PYR plays a critical role in synthesizing dexoxadrol, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, and its epimer epidexoxadrol. These piperidine-based alkaloids are significant for their anesthetic properties and efficiency as NMDA receptor antagonists [3].
The same diol intermediates obtained through (DHQD)₂PYR-catalyzed dihydroxylation can be further manipulated to access other biologically active alkaloids.
This protocol is adapted from the synthesis of a fridamycin E intermediate [4].
Reaction Setup:
Reaction Execution:
Workup:
Purification:
When applying asymmetric dihydroxylation to novel substrates, ligand screening is essential. The table below compares the performance of different cinchona alkaloid-derived ligands in the dihydroxylation of alkene 16 en route to fridamycin E [4].
Table 1: Performance of Various Ligands in Asymmetric Dihydroxylation of Alkene 16
| Entry | Ligand | Yield | ee (%) | Configuration |
|---|---|---|---|---|
| 1 | (DHQD)₂PHAL | 98% | 70 | S |
| 2 | (DHQD)₂AQN | 96% | 66 | S |
| 3 | (DHQD)₂PYR | 96% | 30 | R |
| 4 | (DHQD)₂DPP | 98% | 90 | S |
| 5 | (DHQ)₂PHAL | 98% | 75 | R |
| 6 | (DHQ)₂DPP | 98% | 88 | R |
Key Observations:
Table 2: Optimization of Reaction Conditions for Asymmetric Dihydroxylation
| Parameter | Standard Conditions | Optimized Variations | Impact on Outcome |
|---|---|---|---|
| Temperature | 0 °C to room temperature | Lower temperatures (-20 to 0 °C) | May improve enantioselectivity |
| Oxidant System | K₃Fe(CN)₆/K₂CO₃ | NMO or other co-oxidants | Alternative oxidants may be preferable for specific substrates |
| Methanesulfonamide | With | Without [citation:2, Entry 10] | Omission may slightly improve ee (88% to 88% in one case) |
| Solvent System | t-BuOH/H₂O (1:1) | Acetone/H₂O or other combinations | Solvent can influence conversion and selectivity |
| Catalyst Loading | 4 mol% OsO₄ | 1-5 mol% | Lower loading possible with highly reactive alkenes |
(DHQD)₂PYR serves as a valuable chiral ligand in the total synthesis of alkaloids, particularly through its application in Sharpless Asymmetric Dihydroxylation. While its performance is substrate-dependent, it enables efficient construction of key chiral intermediates for biologically active molecules such as dexoxadrol, epidexoxadrol, conhydrine, and lentiginosine. The experimental protocols provided herein offer researchers practical guidance for implementing this chiral ligand in synthetic campaigns, with emphasis on critical parameters that influence reaction outcomes. Future applications will likely continue to exploit its unique stereodirecting properties in the assembly of complex natural products and pharmaceutical targets.
(DHQD)₂PYR, scientifically known as Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether, is a chiral bis-cinchona alkaloid derivative that serves as a privileged catalyst in asymmetric synthesis. This compound has established itself as particularly valuable for constructing complex molecular architectures found in natural products like okadaic acid [1] [2].
Table 1: Fundamental Chemical Properties of (DHQD)₂PYR
| Property | Specification |
|---|---|
| CAS Number | 149725-81-5 |
| Molecular Formula | C₅₆H₆₀N₆O₄ |
| Molecular Weight | 881.11 g/mol |
| Melting Point | 247-250 °C (lit.) |
| Optical Activity | [α]²⁰/D +390° (c = 1.2 in methanol) |
| Storage Conditions | Under inert gas (N₂ or Ar) at 2-8°C |
| Hazard Statements | H315-H319-H335 (Causes skin/eye irritation, respiratory irritation) |
The molecular architecture of (DHQD)₂PYR features dual dihydroquinidine units connected through a 2,5-diphenylpyrimidine bridge, creating a C₂-symmetric chiral environment essential for achieving high enantioselectivity in catalytic transformations [3] [1]. This rigid three-dimensional structure provides well-defined binding pockets that enable selective recognition of prochiral substrates through a complex network of non-covalent interactions.
Okadaic acid (C₄₄H₆₈O₁₃, MW: 805.015 g·mol⁻¹) is a complex polyether marine toxin that potently inhibits protein phosphatases PP1 and PP2A [4]. Its sophisticated molecular structure contains multiple stereocenters and fused oxygen heterocycles, presenting significant synthetic challenges. (DHQD)₂PYR has emerged as a key catalytic tool for establishing critical stereocenters in okadaic acid's synthetic sequence, particularly through asymmetric dihydroxylation and semi-pinacol rearrangement reactions [2] [5].
The strategic importance of (DHQD)₂PYR in okadaic acid synthesis stems from its ability to differentiate between enantiotopic faces of polyene intermediates, enabling installation of the required absolute configuration at multiple stereogenic centers with high fidelity. This catalytic approach provides significant advantages over traditional chiral pool strategies or resolution methods, offering enhanced efficiency and stereocontrol.
Wang and colleagues developed a highly enantioselective fluorination/semi-pinacol rearrangement cascade using (DHQD)₂PYR as chiral controller [2]. This transformation enables access to valuable chiral α-oxaquaternary β-fluoro-ketones, crucial intermediates in okadaic acid construction.
Table 2: Performance of (DHQD)₂PYR in Asymmetric Rearrangements
| Reaction Type | Catalyst Loading | Yield Range | Enantiomeric Excess | Key Reagents |
|---|---|---|---|---|
| Fluorination/Semi-pinacol | 10-20 mol% | 29-73% | 36-90% ee | NSFI as F⁺ source |
| Chlorination/Semi-pinacol | 10 mol% | 40-76% | 74-99% ee | DCDMH as Cl⁺ source |
The catalytic system demonstrates remarkable substrate generality and exceptional stereochemical control, with the absolute configuration of newly formed stereogenic centers dictated by the choice between (DHQD)₂PYR and its pseudo-enantiomeric counterpart (DHQ)₂PYR. This stereodivergence provides synthetic strategists with valuable flexibility for accessing either enantiomeric series from common intermediates [2].
Reaction Setup: In a flame-dried 10 mL round-bottom flask, charge (DHQD)₂PYR (0.0448 mmol, 20 mol%) and NSFI (0.224 mmol, 1.0 equiv) under nitrogen atmosphere [2].
Solvent Addition: Add anhydrous DCM (2.0 mL) via syringe and stir at 500 rpm to form a homogeneous solution. Cool the reaction mixture to 10°C using an external cooling bath.
Substrate Addition: Slowly add the substrate (0.224 mmol, 1.0 equiv) dissolved in anhydrous DCM (1.0 mL) dropwise over 10 minutes using a syringe pump.
Reaction Monitoring: Monitor reaction progress by TLC (silica gel, hexane/ethyl acetate 4:1) and/or LC-MS. Typical reaction time: 3-8 hours.
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL). Extract with DCM (3 × 5 mL), combine organic layers, and dry over anhydrous Na₂SO₄.
Purification: Concentrate under reduced pressure and purify the crude product by flash chromatography (silica gel, hexane/ether gradient 5:1 to 1:1) to afford the desired α-oxaquaternary β-fluoro-ketones.
Melis and colleagues developed this tandem condensation/rearrangement/proton transfer sequence for synthesizing pharmaceutically relevant α-(benzylamino)cyclobutanones [2].
Reaction Setup: In a dried 5 mL vial, combine (DHQD)₂PYR (0.0395 g, 0.0448 mmol, 20 mol%) and freshly distilled α-hydroxycyclobutanone (0.058 g, 0.669 mmol) under nitrogen.
Solvent and Amine Addition: Add dry 1,4-dioxane (0.5 mL) followed by dropwise addition of benzylamine (0.224 mmol) via microsyringe.
Reaction Conditions: Stir the heterogeneous mixture at ambient temperature (23°C) for 0.5-18 hours. Monitor by TLC until complete consumption of starting material.
Workup and Isolation: Directly load the crude reaction mixture onto a silica gel column and elute with hexane/ether (5:1 to 1:1 gradient) to obtain pure α-(benzylamino)cyclobutanones.
Analysis: Determine enantiomeric ratios by chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10, 1.0 mL/min).
Table 3: Substrate Scope for α-Benzylamination Reaction
| Substrate | Aromatic Substituent | Yield (%) | e.r. | Notes |
|---|---|---|---|---|
| 2b-2h | para-electron-withdrawing | Up to 94% | 87:13 | High enantioselectivity |
| 2i | meta-substituted | 77% | 78:22 | Good performance |
| 2j | ortho-substituted | 48% | 56:44 | Lower yield/selectivity |
The remarkable enantiocontrol exhibited by (DHQD)₂PYR in okadaic acid synthesis originates from its ability to form well-defined chiral complexes with reaction intermediates. The catalytic cycle involves substrate binding through multiple non-covalent interactions, stereodetermining bond reorganization, and product release with regeneration of the active catalyst species [2].
The following diagram illustrates the catalytic asymmetric fluorination/semi-pinacol rearrangement mechanism:
The signaling pathway modulation by okadaic acid, the synthetic target, involves potent inhibition of serine/threonine protein phosphatases PP1 and PP2A [5] [4]. This inhibition leads to hyperphosphorylation of cellular proteins and subsequent activation of apoptotic pathways through PKR stimulation, as illustrated below:
The complete synthetic sequence for accessing okadaic acid intermediates using (DHQD)₂PYR catalysis involves multiple carefully orchestrated steps:
(DHQD)₂PYR has proven to be an indispensable chiral catalyst for the total synthesis of okadaic acid, particularly enabling efficient construction of its characteristic stereocenters through asymmetric fluorination/chlorination and semi-pinacol rearrangement cascades. The protocols detailed herein provide researchers with robust methodologies for implementing these transformations, with typical yields reaching 40-94% and enantiomeric ratios as high as 99:1 [2]. The continued investigation of (DHQD)₂PYR-mediated asymmetric catalysis promises to further streamline the synthesis of okadaic acid and related complex polyether natural products, facilitating biological studies of these pharmacologically significant compounds.
The table below summarizes key identification and handling information for (DHQD)₂PYR.
| Property | Specification |
|---|---|
| CAS Number | 149725-81-5 [1] |
| Molecular Formula | C₅₆H₆₀N₆O₄ [2] [1] |
| Molecular Weight | 881.11 g/mol [1] |
| Physical Form | White to off-white solid [1] |
| Purity | ≥97% [2] [1] |
| Optical Rotation | [α]²⁰/D -390° (c = 1.2 in methanol) [2] [1] |
| Melting Point | 247-250 °C [2] [1] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C [1] |
Safety Information: The compound has the GHS signal word "Warning" and hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, or respiratory irritation. Use personal protective equipment including a dust mask, eyeshields, and gloves [2] [1].
This one-pot, two-step procedure describes the synthesis of enantioenriched (P,Z)-N-vinylquinolinones via asymmetric allylic substitution-isomerization (AASI) [3].
| Parameter | Result |
|---|---|
| Yield | 87% |
| Enantiomeric Excess (ee) | 94% |
| Z/E Selectivity | >19/1 |
The protocol tolerates a variety of substituents on the MBH ester and the quinolinone core. The table below summarizes the scope as demonstrated in the literature [3].
| Variation | Example Product | Yield (%) | ee (%) | Z/E Ratio |
|---|---|---|---|---|
| Aryl MBH Esters (para/meta) | (P,Z)-3b to 3j | 74 - 92 | 88 - 95 | >19/1 |
| Fused/Heteroaromatic MBH Esters | (P,Z)-3k (Naphthalene) | 85 | 94 | >19/1 |
| (P,Z)-3l (Thiophene) | 80 | 92 | >19/1 | |
| (P,Z)-3m (Benzothiophene) | 81 | 93 | >19/1 | |
| C4-Substituted Quinolinones | (P,Z)-3n to 3r | 65 - 79 | 92 - 96 | >19/1 |
| C5/C6/C7-Substituted Quinolinones | (P,Z)-3s to 3x | 56 - 84 | 93 - 97 | >19/1 |
| Late-Stage Functionalization | (P,Z)-3y (from L-Menthol) | 72 | >20/1 dr* | >19/1 |
| (P,Z)-3z (from Vitamin E) | 64 | >20/1 dr* | >19/1 |
*dr = diastereomeric ratio [3]
This subsequent procedure enables stereodivergent access to the (P,E)-isomers while preserving enantiopurity via triplet energy transfer photocatalysis [3].
The choice of photosensitizer and solvent is critical. The table below shows key optimization results [3].
| Photosensitizer | Solvent | E/Z Ratio | ee of (P,E)-3a (%) | Enantiospecificity (es, %) |
|---|---|---|---|---|
| *fac*-Ir(ppy)₃ | THF | 8/1 | 94 | 100 |
| fac-Ir(ppy)₃ | CH₃CN | 3/1 | 93 | 99 |
| fac-Ir(ppy)₃ | DCE | 2/1 | 92 | 98 |
| Ru(bpy)₃Cl₂·6H₂O | THF | <1/1 | - | - |
| 4CzIPN | THF | <1/1 | - | - |
| No light or no catalyst | THF | No reaction | - | - |
The following diagram illustrates the complete experimental workflow from substrate synthesis to the final E-isomer.
The proposed mechanism for the photocatalytic step involves triplet energy transfer from the excited photosensitizer to the ground-state Z-alkene, generating a biradical intermediate. Bond rotation within this transient species, which is proposed to be accompanied by a chiral relay process, enables geometric isomerization from Z to E while preserving the axial chirality around the C–N bond [3].
The protocols detailed herein demonstrate that (DHQD)₂PYR is a highly effective catalyst for the stereoselective synthesis of axially chiral tetrasubstituted alkenes. The combination of AASI and subsequent photocatalytic isomerization provides a powerful, stereodivergent strategy to access both Z and E isomers of pharmaceutically relevant N-vinylquinolinone scaffolds with high enantiopurity.
(DHQD)₂PYR is a dimeric cinchona alkaloid derivative widely used as a chiral ligand or organocatalyst for asymmetric transformations [1]. Its structure features two dihydroquinidine (DHQD) units linked by a 2,5-diphenylpyrimidine group [2].
Typical Physical Properties [3] [4]:
A 2025 study by Wang et al. details a highly enantioselective synthesis of chiral exocyclic quinolin-2(1H)-ones using (DHQD)₂PYR [5]. This one-pot process involves a Lewis base-catalyzed allylic substitution followed by reductive amidation.
The workflow for this one-pot synthesis and downstream application is as follows:
Reaction Setup:
Reductive Amidation: 5. To the same reaction vessel, add iron powder (0.20 mmol, 2.0 equiv) and acetic acid (HOAc) (1.0 mL). 6. Heat the mixture to 60 °C and stir for 2-4 hours to complete the reductive amidation, yielding the exocyclic quinolin-2(1H)-one. 7. After completion, cool the reaction mixture to room temperature.
Work-up and Purification: 8. Dilute the mixture with ethyl acetate (~20 mL) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. 9. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 10. Purify the crude product by flash column chromatography on silica gel to obtain the desired exocyclic alkene.
The protocol is effective for various MBH carbonates and 2-cyanoindoles [5]. Key performance data for selected examples is summarized below.
Table 1: Selected Examples of Exocyclic Quinolin-2(1H)-ones Synthesized [5]
| Product | R (Indole Substituent) | R' (Aryl Substituent) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1a | H (None) | H (None) | 92 | 96 |
| 1b | 5-F | H | 89 | 96 |
| 1c | 5-Me | H | 90 | 95 |
| 1d | 5-Ph | H | 85 | 94 |
| 1e | 6-OMe | H | 87 | 93 |
| 1f | H | 4-Cl | 91 | 96 |
| 1g | H | 3-OMe | 83 | 95 |
The synthesized exocyclic alkenes can undergo stereospecific positional isomerization to access axially chiral N-indolylquinolinones. The configuration of the product is controlled by the catalyst and solvent [5]:
(DHQD)₂PYR is available from several fine chemical suppliers. The table below lists potential sources, but you should verify current pricing and availability directly with the vendors.
Table 2: Potential Suppliers of (DHQD)₂PYR
| Supplier | Catalog Number | Purity |
|---|---|---|
| Sigma-Aldrich | 418951 | 97% [3] |
| Ambeed | A626169 | 97% (99% ee) [4] |
| Alfa Chemistry | ACM149725815 | Available upon inquiry [2] |
The table below summarizes key identifiers and physical properties for the this compound ligand, which is crucial for experimental preparation and quality control [1].
| Property | Specification |
|---|---|
| CAS Number | 149725-81-5 |
| Quality Assay | ≈97% |
| Optical Rotation | [α]²⁰/D -390°, c = 1.2 in methanol |
| Melting Point | 247-250 °C |
| Functional Group | Phenyl |
| Safety (WGK) | 3 (Highly water-polluting) |
The following workflow illustrates the general catalytic cycle for the asymmetric dihydroxylation, adapted from the well-established Sharpless mechanism [2]. Note that while the ligand shown is generic, the oxidant and core mechanism are applicable.
Workflow of Asymmetric Dihydroxylation
Reagent Setup
Procedure Outline
Computational and experimental studies provide insights into how the ligand controls the reaction's outcome.
(DHQD)₂Pyr is a valuable tool in complex molecule synthesis. Its documented applications include [1]:
What is (DHQD)₂PYR and what is its primary function? (DHQD)₂PYR is a dimeric cinchona alkaloid-derived organocatalyst. Its full IUPAC name is 4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline [1]. Its primary function is to act as a chiral catalyst or ligand in asymmetric synthesis, creating a chiral environment that favors the formation of one enantiomer over the other in chemical reactions [2] [3].
What are its key physical and chemical properties? [1] [4]
Here are common challenges and strategies to optimize enantiomeric excess (ee) in your reactions.
| Issue | Potential Causes | Troubleshooting Solutions |
|---|---|---|
| Low Enantioselectivity | Incorrect solvent; unsuitable temperature; competing reaction pathways. | Switch solvent (e.g., 1,4-dioxane, EtOac [5] [6]); optimize temperature (e.g., 10°C [5]); use molecular sieves (e.g., 4Å) [6]. |
| Low Product Yield | Catalyst degradation; insufficient reactivity; side reactions. | Check catalyst stability & storage [3]; increase catalyst loading (e.g., 10-20 mol % [5]); use additives (e.g., acidic NBLP with molecular sieves) [5]. |
| Inconsistent Results | Catalyst quality/handling; moisture/oxygen sensitivity; reagent purity. | Source high-quality catalyst (≥97% [4]); run reactions under inert atmosphere (N₂/Ar); ensure solvents/reagents are anhydrous. |
| Wrong Enantiomer Formed | Catalyst enantiomer mix-up; substrate stereochemistry mismatch. | Confirm use of (DHQD)₂PYR (not DHQ variant) [5]; verify absolute configuration of chiral substrates. |
The relationship between these optimization parameters and the desired experimental outcome can be visualized in the following workflow:
Here are detailed methodologies for key reactions employing (DHQD)₂PYR, showcasing its versatility.
This protocol yields chiral α-oxaquaternary β-fluoro-ketones [5].
This reaction synthesizes enantioenriched 3,3-diaryloxindoles [6].
This one-pot synthesis is a key step in producing precursors for stereospecific isomerization [5].
The choice of chiral ligand is often the most critical factor. Different ligands can lead to vastly different outcomes with the same substrate. The table below summarizes data from a synthesis study, illustrating how ligand selection directly impacts enantioselectivity. [1]
| Ligand | Yield | ee % | Configuration |
|---|---|---|---|
| (DHQD)₂PHAL | 98% | 70% | S |
| (DHQD)₂PYR | 96% | 30% | R |
| (DHQD)₂DPP | 98% | 90% | S |
| (DHQ)₂PHAL | 98% | 75% | R |
| (DHQ)₂DPP | 98% | 88% | R |
This data clearly shows that for this specific substrate, (DHQD)₂PYR provided lower enantioselectivity and a reversed configuration compared to other ligands like (DHQD)₂DPP. [1] If your yield and ee are low, testing alternative ligands such as (DHQD)₂PHAL or (DHQD)₂DPP is highly recommended.
For reference, here is a standard procedure for asymmetric dihydroxylation you can use as a baseline. [1]
To better troubleshoot, it helps to understand the reaction's mechanism and workflow.
The core mechanism involves a ligand-accelerated catalysis cycle where the chiral ligand creates a U-shaped pocket that controls the face of the alkene that approaches the osmium center. [2] [3] A key practical consideration is suppressing a secondary catalytic pathway where an Os(VIII)-diol complex can lead to lower enantioselectivity. This is achieved by using a high concentration of the chiral ligand and a biphasic solvent system with potassium ferricyanide as the oxidant. [2] [3]
Based on the gathered information, here are the most promising steps to improve your reaction:
The table below summarizes how different solvents influence yield and enantiomeric excess (ee) in a Michael addition reaction catalyzed by (DHQD)2PYR, using ethyl acetate as the baseline for comparison [1].
| Solvent | Relative Yield | Relative Enantioselectivity (ee) |
|---|---|---|
| Ethyl Acetate (Baseline) | Baseline | Baseline (Highest ee) |
| THF | Lower | Lower |
| Acetone | Similar | Lower |
| CH3CN | Significantly Lower | Significantly Lower |
| DCM | Significantly Lower | Significantly Lower |
| Toluene | Lower | Similar (Slightly Lower) |
Key Findings: Ethyl acetate was identified as the optimal solvent, providing the best balance between reaction rate and enantioselectivity [1]. Polar aprotic solvents like acetonitrile (CH3CN) and dichloromethane (DCM) significantly negatively impacted both yield and enantioselectivity [1].
Here are common issues and evidence-based solutions:
Low Enantioselectivity: This is the most common challenge.
Slow Reaction Rate:
Inconsistent Results:
This general procedure for asymmetric Michael addition can be adapted to test different solvents [1].
The following diagram outlines the logical process for selecting and optimizing a solvent for reactions catalyzed by this compound, based on the troubleshooting guide and experimental data.
A common challenge is low enantiomeric excess (ee). The table below summarizes key factors to check and how to address them.
| Issue | Possible Cause | Solution | Example/Citation |
|---|---|---|---|
| Low Enantioselectivity | Suboptimal Solvent | Switch to EtOAc or acetone. Avoid THF, DCM, or toluene for most reactions. | In allylic alkylation, ee increased from 86% (CH₂Cl₂) to 95% (acetone) [1]. |
| Low Enantioselectivity | Reaction Temperature Too High | Lower the temperature. Perform reactions at -40°C to -78°C instead of room temperature. | In chlorinative dearomatization, ee improved from 52% (rt) to 92% (-78°C) [2]. |
| Low Enantioselectivity | ortho-Substitution on Aryl Nitroalkene | Redesign substrate if possible. Bulky ortho substituents can drastically lower ee. | With 2-Cl-nitrostyrene, ee dropped to 53%, vs. 96% for para-substituted analogs [1]. |
| Low Yield & ee | Incorrect Catalyst Loading | Use 2-10 mol% catalyst. For delicate steps (isomerization), ensure high enantiopurity of input material [3]. | In chlorinative dearomatization, 2 mol% loading successfully provided 98% yield and 90% ee [2]. |
| Poor Reactivity & Selectivity | Additives or Co-catalysts | Add molecular sieves (MS 4Å) or adjust pH. Additives can improve rate and ee. | In a Michael addition, using MS 4Å improved ee from 77% to 80% [4]. |
Q1: What is the typical catalyst loading for reactions using (DHQD)₂PYR? A1: The standard catalyst loading ranges from 2 to 20 mol%. For many transformations, 10 mol% is sufficient to achieve high yield and enantioselectivity [1] [2]. In some cases, the loading can be reduced to as low as 2 mol% without a significant loss in performance [2].
Q2: Can you provide a specific experimental protocol for a high-es reaction? A2: Yes. Here is a detailed protocol for the organocatalytic asymmetric allylic C–C bond formation from the search results [1]:
Q3: What is the role of (DHQD)₂PYR in catalysis? A3: (DHQD)₂PYR is a bifunctional organocatalyst. Its structure allows it to activate both reaction partners simultaneously [5]:
Q4: How is the enantioselectivity measured and reported? A4: Enantioselectivity is typically determined by Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) analysis of the purified product [1]. It is reported as Enantiomeric Excess (ee %). Enantioselectivity can also be reported as enantiospecificity (es %) in cascade reactions, where the chirality from an initial step is transferred with high fidelity to a new stereogenic element [3].
The following diagrams illustrate the general workflow for optimizing a reaction with (DHQD)₂PYR and its specific role in a catalytic cycle.
Diagram 1: A general workflow for optimizing reaction conditions to achieve high enantioselectivity with (DHQD)₂PYR.
Diagram 2: The catalytic role of (DHQD)₂PYR. The catalyst interacts with both reactants to form a stabilized, chiral transition state, leading to the enantioselective formation of the product [1] [5].
The table below outlines the fundamental physical and chemical properties of (DHQD)₂PYR as provided by chemical suppliers and research publications [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 149725-81-5 [1] [2] [3] |
| Molecular Formula | C₅₆H₆₀N₆O₄ [2] [3] |
| Molecular Weight | 881.11 g/mol [2] [3] |
| Purity / Quality | 97% [1], 99% ee [3] |
| Melting Point | 247-250 °C [1] [3] |
| Optical Activity | [α]²⁰/D -390°, c = 1.2 in methanol [1] [3] |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C [3] |
Here are detailed methodologies for two specific enantioselective reactions catalyzed by (DHQD)₂PYR, which you can use as reference protocols.
This one-pot synthesis involves asymmetric allylic substitution followed by reductive amidation.
This protocol describes the dearomatization of 1-naphthol derivatives using (DHQD)₂PYR.
Based on the successful applications in the search results, here are some strategies that might help overcome substrate limitations:
The table below summarizes the key identified physical and chemical properties of (DHQD)2PYR, which form the basis for its handling and storage recommendations [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 149725-81-5 [1] [2] |
| Molecular Formula | C₅₆H₆₀N₆O₄ [1] [2] |
| Molecular Weight | 881.11 g/mol [1] [2] |
| Melting Point | 247-250°C [1] [2] |
| Hazard Statements (GHS) | H315-H319-H335 (Causes skin irritation, serious eye irritation, and respiratory irritation) [2] |
| Recommended Personal Protective Equipment (PPE) | Dust mask (N95 type), Eyeshields, Gloves [2] |
Based on these properties, here are the general storage guidelines:
While the search results do not contain degradation studies on this compound specifically, they outline general principles for assessing the stability of pharmaceuticals and catalysts, which can be analogously applied.
The following workflow diagram outlines a systematic approach to troubleshoot issues of declining catalytic performance or observable physical changes in your this compound catalyst.
Based on the troubleshooting guide, here are detailed corrective actions and preventative measures:
What is the molecular weight and formula of this compound?
What are the main hazards associated with handling this catalyst?
How should I store this compound to ensure its longevity?
Can I recover a catalyst batch that shows signs of degradation?
1. What is the most common purification method for compounds from early-stage drug discovery projects? Preparative HPLC is the gold standard, particularly prep-LCMS, which allows for targeted peak selection to achieve high purity. This method is favored for its generic applicability across a wide range of compound structures and its ability to deliver the high purity required for biological screening [1].
2. My reaction scale is small (low mg to sub-mg). How should I adapt my purification? Working at a microscale requires specialized systems. Key developments include:
3. How can I determine the correct fraction to collect when purifying my product? The most effective method is mass-directed fraction collection. An LCMS system analyzes the eluent in real-time, and the collector is triggered to isolate peaks corresponding to the specific mass-to-charge ratio of your target compound. This ensures high confidence in collecting the desired product [1].
4. Are there alternatives to prep-HPLC for purification? Yes, but they may not match the universal applicability of HPLC.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low purity after prep-HPLC | Co-elution of impurities with similar polarity. | Optimize HPLC method (gradient, mobile phase). Use LCMS for targeted collection to distinguish by mass [1]. |
| Low recovery/yield after dry-down | Product is volatile (common with low MW fragments) or not fully dry. | Avoid prolonged drying; consider accurate quantification via CAD to confirm yield without complete dry-down [1]. |
| Difficulty identifying correct fraction | Complex crude mixture; UV-active impurities. | Switch to mass-directed fraction collection for unambiguous identification of the target compound [1]. |
| Process is too slow for high-throughput needs | Manual workflow from synthesis to plating. | Implement integrated, automated systems that handle fraction collection, dry-down, quantification, dissolution, and plating into screening-ready formats [1]. |
General Workflow for Purifying and Preparing Screening Samples
The diagram below outlines a modern, integrated workflow designed to minimize bottlenecks from purification through to biological testing.
Detailed Protocol: Low-Scale Purification for High-Throughput Support
This protocol is adapted for purifying multiple compounds at the 1-10 mg scale, suitable for early-stage project support and corporate compound collection expansion [1].
To summarize, efficient purification of (DHQD)₂PYR catalyzed reactions hinges on:
The table below summarizes key information about (DHQD)2PYR and its application in a specific diastereoselective reaction from the search results.
| Aspect | Description |
|---|---|
| Catalyst Identity | (DHQD)(_2)PYR (Hydrodihydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether) [1] |
| Optical Purity | 97% [1] |
| Optical Rotation | [α]²⁰/D −390°, c = 1.2 in methanol [1] |
| Melting Point | 247-250 °C [1] |
| Example Reaction | Organocatalytic asymmetric Michael addition of unprotected 3-prochiral oxindoles to 1,4-naphthoquinone [2] |
| Typical Yield | 45% to 97% (dependent on substrate) [2] |
| Typical Enantioselectivity | Up to 83% ee [2] |
| Key Reaction Parameter | Solvent: Ethyl Acetate (EtOAc) provided the highest enantioselectivity [2] |
The following diagram outlines a general workflow for developing and optimizing a reaction mediated by this compound, based on parameters explored in the research.
Based on the reaction data, here are some potential issues and solutions:
Problem: Low Enantioselectivity (ee)
Problem: Low Reaction Rate or Conversion
Problem: Difficulty in Reproducing Results
Dimeric cinchona alkaloids, created by linking two alkaloid units with a spacer, are privileged chiral catalysts and ligands in asymmetric synthesis. The table below compares (DHQD)₂PYR with three other commonly used ligands, (DHQD)₂PHAL, (DHQD)₂AQN, and (DHQ)₂CLB [1].
| Ligand Name | Core Alkaloid | Key Application Reactions |
|---|---|---|
| (DHQD)₂PYR | Dihydroquinidine (DHQD) | Fluorination, Michael addition, Vinylogous Michael addition, Semipinacol rearrangement, Sulfenylation, Trifluoromethylthiolation [1]. |
| (DHQD)₂PHAL | Dihydroquinidine (DHQD) | Dihydroxylation, Aminohydroxylation, Bromination, Chlorination, Fluorination, Lactonization, Mannich reaction, Sulfenylation [2] [1]. |
| (DHQD)₂AQN | Dihydroquinidine (DHQD) | Aldol reaction, Allylic alkylation, Allylic amination, Fluorination, Fluoromethylation, Kinetic resolution of biaryls, Michael addition [2] [1]. |
| (DHQ)₂CLB | Dihydroquinine (DHQ) | Aminohydroxylation [1]. |
The selection of a ligand can critically influence the enantioselectivity (often reported as % ee) of a reaction. The following table summarizes experimental performance data for these ligands in key transformations.
| Reaction Type | Example Substrate | Ligand Used | Reported Enantioselectivity | Key Reaction Condition Details |
|---|---|---|---|---|
| Fluorination of 3-Fluorooxindoles [3] [4] | Oxindoles | (DHQ)₂AQN / (DHQD)₂PYR | Up to 83% ee | Combination with Selectfluor as the fluorinating agent. |
| γ-Amination with Diimides [2] | Unsaturated Carbonyls | (DHQ)₂PYR | Not Specified (Highly enantioselective) | Remote γ-position amination to form functionalized amines. |
| Asymmetric Dihydroxylation (AD) of Olefins [5] | General Olefins | (DHQD)₂PHAL | Highly enantioselective | Osmium tetroxide (OsO₄) as catalyst, water as oxygen source. |
| Alkylation of Glycine Imines [2] | Glycine Imine | Dimeric Cinchona (e.g., 06542) | 97-99% ee | Phase-transfer catalysis (PTC) conditions. |
For researchers planning to use these ligands, the following diagram outlines a logical workflow for testing and selecting the optimal catalyst for a given reaction.
Workflow Explanation:
This protocol is adapted from the work of Shibata et al. on the enantioselective fluorination of oxindoles and other carbonyl compounds [3] [4].
This table summarizes how (DHHQD)₂PYR performs against other types of chiral catalysts in specific reactions, based on experimental data.
| Reaction Type | Catalyst Name | Catalyst Type | Key Performance Data (ee, yield) | Reference |
|---|---|---|---|---|
| Michael Addition (3-aryloxindoles to 1,4-naphthoquinone) | (DHQD)₂PYR | Dimeric Cinchona Alkaloid | Up to 83% ee, 45-97% yield [1] | |
| Michael Addition (Same as above) | (DHQ)₂PYR | Dimeric Cinchona Alkaloid | Provides the opposite enantiomer with comparable ee to (DHQD)₂PYR [1] | |
| Michael Addition (Same as above) | Simple Quinine/Quinidine | Monomeric Cinchona Alkaloid | 59% ee, 61% yield [1] | |
| α-Amination (alpha-phenyl-alpha-cyanoacetate) | (R)-N-benzyl-N-(1-phenylethyl)-amine | Chiral Primary Amine | Up to 84% ee, excellent yield [2] | |
| α-Amination (Same as above) | (DHQ)₂PYR / (DHQD)₂PYR | Dimeric Cinchona Alkaloid | <10% ee [2] | |
| Fluorination/Semi-Pinacol Rearrangement | (DHQD)₂PYR | Dimeric Cinchona Alkaloid | 36-90% ee, 29-73% yield [3] | |
| Chlorination/Semi-Pinacol Rearrangement | (DHQD)₂PYR | Dimeric Cinchona Alkaloid | 74-99% ee, 40-76% yield [3] | |
| Chlorination/Semi-Pinacol Rearrangement | (DHQ)₂PYR | Dimeric Cinchona Alkaloid | Lower yield and ee than (DHQD)₂PYR [3] |
For researchers looking to replicate or adapt these methods, here are the experimental details from key studies.
This protocol is adapted from a study where (DHQD)₂PYR achieved up to 83% ee [1].
This procedure outlines the use of (DHQD)₂PYR in a tandem fluorination/rearrangement reaction [3].
The diagram below illustrates the general workflow of a catalytic asymmetric Michael addition, highlighting the dual activation role of a bifunctional catalyst like (DHQD)₂PYR.
(DHQD)₂PYR is a powerful tool for asymmetric synthesis, particularly for constructing challenging quaternary stereocenters. Its performance must be evaluated on a case-by-case basis against other chiral catalysts.
Enantiomeric excess (ee) is a measurement of purity for chiral substances, indicating how much one enantiomer is present in a sample compared to the other [1]. It is calculated as the absolute difference between the mole fractions of the two enantiomers [1].
(DHQD)₂PYR is a cinchona alkaloid-derived ligand used to control the stereochemical outcome of the Sharpless Asymmetric Dihydroxylation (SAD) [3]. This reaction converts alkenes into vicinal diols, and the ligand dictates which face of the alkene the reaction occurs on.
The table below summarizes the ligand effect based on a study of a 1,1-disubstituted alkene [3].
| Ligand Used | Dihydroxylation Outcome | Resulting Ketal after Cyclization |
|---|---|---|
| (DHQ)₂PHAL | Favored one diol stereoisomer | Formed [5,6]-bicyclic ketal with opposite C-7 stereochemistry |
| (DHQD)₂PHAL | Favored the other diol stereoisomer | Formed desired [5,6]-bicyclic ketal with correct C-7 stereochemistry |
After performing an asymmetric dihydroxylation, the ee of the diol product must be measured analytically. Here are common methods:
The workflow below illustrates the eIDA method for high-throughput ee screening [4]:
The table below summarizes a key study where X-ray crystallography was used to determine the absolute configuration of a product obtained from a reaction catalyzed by a ligand closely related to (DHQD)₂PYR.
| Product | Reaction Type | Catalyst Used | Absolute Configuration | Reference |
|---|---|---|---|---|
| 2d (Chlorinated naphthalenone) | Organocatalytic asymmetric chlorinative dearomatization of naphthols | (DHQD)₂PHAL | ( R ) | [1] |
| 2t (Chlorinated naphthalenone) | Organocatalytic asymmetric chlorinative dearomatization of 1-naphthol derivative | (DHQD)₂PYR | Confirmed via X-ray (specific configuration not stated) | [1] |
This study highlights that the stereochemical outcome of a reaction can be controlled by the choice of catalyst. For instance, using the pseudo-enantiomeric catalyst (DHQ)₂PHAL instead of (DHQD)₂PHAL produced the enantiomer of product 2a with the opposite configuration [1].
To understand how the data in the table was generated, here is a summary of the relevant experimental procedure from the same study:
The selection of the DHQD-based ligand is crucial for both yield and enantioselectivity. The table below compares the performance of different catalysts in related asymmetric reactions.
| Reaction Type | Catalyst | Performance (Yield & Enantioselectivity) | Reference |
|---|---|---|---|
| Fluorination/Semi-pinacol Rearrangement | (DHQD)₂PYR | Controlled stereochemistry to (αS, βS) products with comparable ee values but slightly lower yields vs. (DHQ)₂PYR | [2] |
| Chlorination/Semi-pinacol Rearrangement | (DHQD)₂PYR | Higher yields and enantioselectivities (74-99% ee) compared to (DHQ)₂PYR | [2] |
| Chlorinative Dearomatization | (DHQD)₂PHAL | Product 2a: 95% yield, 92% ee | [1] |
| (DHQ)₂PHAL | Product 2a: 94% yield, 90% ee (opposite configuration) | [1] | |
| Sharpless Asymmetric Dihydroxylation | (DHQD)₂PHAL | High regioselectivity and enantioselectivity (up to 99% ee) for specific dienoate substrates | [3] |
The following diagram outlines the general workflow for conducting such a reaction and validating the product, based on the methodologies described in the search results.
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